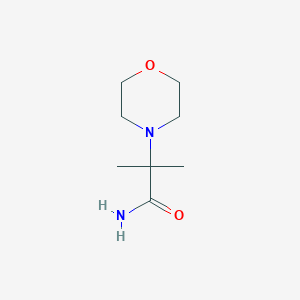
2-Morpholin-4-yl-isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-yl-isobutyramide is an organic compound with the molecular formula C8H16N2O2 It is characterized by the presence of a morpholine ring attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-isobutyramide can be achieved through several methods. One common approach involves the reaction of isopropylformic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and chromatography to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholin-4-yl-isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-Morpholin-4-yl-isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Morpholin-4-yl-isobutyramide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpropanamide
- 2-Methylpropionamide
- Isobutyramide
- C-isopropylformamide
Uniqueness
2-Morpholin-4-yl-isobutyramide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-methyl-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,7(9)11)10-3-5-12-6-4-10/h3-6H2,1-2H3,(H2,9,11) |
Clave InChI |
SRJYUQJCSLJMMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N)N1CCOCC1 |
SMILES canónico |
CC(C)(C(=O)N)N1CCOCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B314691.png)
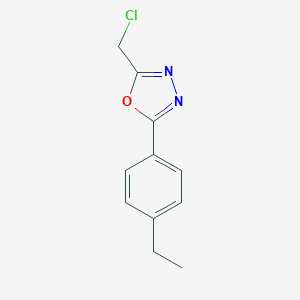
![2-({2-[(2-Formylphenyl)sulfanyl]ethyl}sulfanyl)benzaldehyde](/img/structure/B314693.png)
![4-chloro-5-oxo-3-[(4-phenoxyphenyl)amino]-2,5-dihydrofuran-2-yl 2-methylbenzoate](/img/structure/B314694.png)
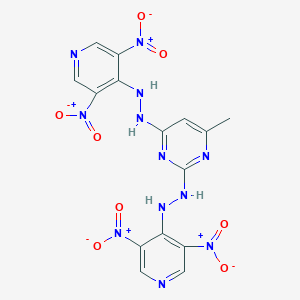
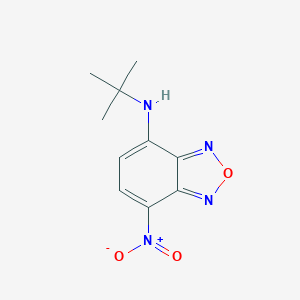
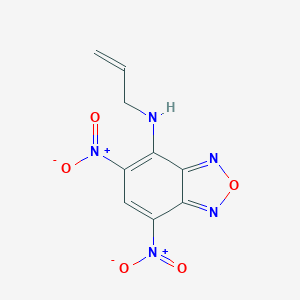
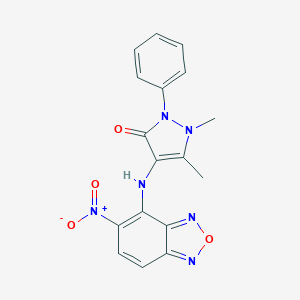
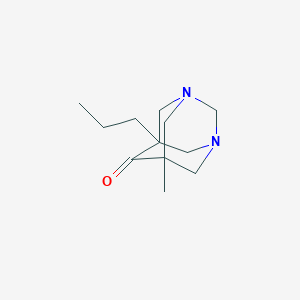
![5-Butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B314707.png)
![1-Isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B314710.png)
![(NZ)-N-(1-butyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydroxylamine](/img/structure/B314711.png)
![(Z)-[1-(2-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene]hydrazine](/img/structure/B314712.png)
![4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B314713.png)
